molecular formula C19H13N3OS B2469385 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-50-1

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2469385
CAS No.: 863592-50-1
M. Wt: 331.39
InChI Key: AFAFRKNXTMADDH-UHFFFAOYSA-N
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Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAFRKNXTMADDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the phenylbenzamide moiety. One common synthetic route starts with commercially available thiazole and pyridine derivatives. The thiazole ring is first annulated to the pyridine ring through a series of condensation reactions, often involving reagents such as phosphorus oxychloride (POCl3) and ammonium acetate . The resulting thiazolo[5,4-b]pyridine intermediate is then coupled with a phenylbenzamide derivative using standard amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide stands out due to its unique thiazolo[5,4-b]pyridine core, which provides multiple reactive sites for further functionalization. This allows for the development of a wide range of derivatives with diverse biological activities . Additionally, its strong inhibitory activity against PI3K makes it a promising candidate for targeted cancer therapy .

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